

Spectroscopic and Spectrometric Characterization of 2-Phenyl-1H-indene: A Technical Guide

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Compound of Interest

Compound Name: **2-Phenyl-1H-indene**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the aromatic hydrocarbon **2-Phenyl-1H-indene** ($C_{15}H_{12}$). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents the spectral data in clearly structured tables, and illustrates the analytical workflow.

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for **2-Phenyl-1H-indene**.

¹H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.20-7.60	m	9H	Aromatic Protons (Phenyl and Indene rings)
~6.80	s	1H	Vinylic Proton (Indene ring)
~3.70	s	2H	Methylene Protons (- CH ₂ - in Indene ring)

Note: The ¹H NMR data is predicted and typical values for similar structures. Actual experimental values may vary.

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~145.0	Quaternary Carbon (Indene ring)
~143.0	Quaternary Carbon (Indene ring)
~139.0	Quaternary Carbon (Phenyl ring)
~135.0	Quaternary Carbon (Indene ring)
~128.8	Aromatic CH (Phenyl ring)
~128.5	Aromatic CH (Indene ring)
~127.5	Aromatic CH (Phenyl ring)
~125.0	Aromatic CH (Phenyl ring)
~124.0	Aromatic CH (Indene ring)
~121.0	Aromatic CH (Indene ring)
~120.0	Aromatic CH (Indene ring)
~38.0	Methylene Carbon (-CH ₂ - in Indene ring)

Note: The ^{13}C NMR data is predicted and typical values for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (- CH_2 -)
~1600	Medium	C=C Aromatic Ring Stretch
~1490	Medium	C=C Aromatic Ring Stretch
~1450	Medium	C=C Aromatic Ring Stretch
~760	Strong	C-H Out-of-plane Bend (ortho-disubstituted benzene)
~700	Strong	C-H Out-of-plane Bend (monosubstituted benzene)

Note: The IR data represents characteristic absorption bands for the functional groups present in **2-Phenyl-1H-indene**.

Mass Spectrometry (MS) Data [1]

m/z	Relative Intensity (%)	Assignment
192	100	$[\text{M}]^+$ (Molecular Ion)
191	80	$[\text{M}-\text{H}]^+$
189	20	$[\text{M}-3\text{H}]^+$ or $[\text{M}-\text{H}-\text{H}_2]^+$
165	15	$[\text{M}-\text{C}_2\text{H}_3]^+$
95.5	10	$[\text{M}]^{2+}$ (Doubly charged molecular ion)

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic and spectrometric analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **2-Phenyl-1H-indene**.

Materials:

- **2-Phenyl-1H-indene** sample
- Deuterated chloroform (CDCl_3)
- Tetramethylsilane (TMS)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Phenyl-1H-indene** in 0.6-0.7 mL of CDCl_3 in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).
- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the spectra. Integrate the signals in the ^1H NMR spectrum and reference both spectra to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Phenyl-1H-indene** by their characteristic vibrational frequencies.

Materials:

- **2-Phenyl-1H-indene** sample
- Potassium bromide (KBr, IR grade)
- Mortar and pestle
- Pellet press
- FTIR Spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation: Grind a small amount (1-2 mg) of **2-Phenyl-1H-indene** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place a portion of the powder into a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Background Scan: Record a background spectrum of the empty sample compartment.
- Sample Scan: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Phenyl-1H-indene**.

Materials:

- **2-Phenyl-1H-indene** sample
- Volatile organic solvent (e.g., methanol or dichloromethane)
- Mass Spectrometer with an Electron Ionization (EI) source

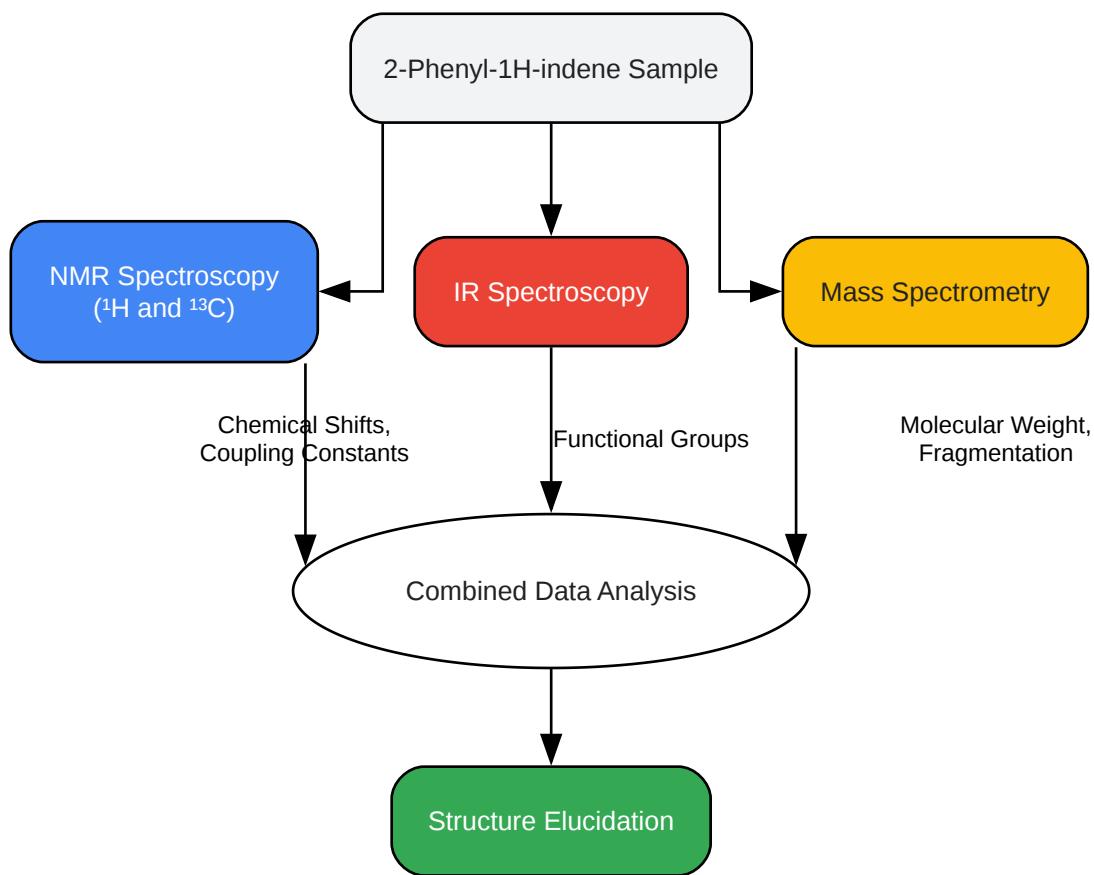
Procedure (Electron Ionization - Mass Spectrometry):

- Sample Introduction: Introduce a dilute solution of **2-Phenyl-1H-indene** into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ($[M]^+$) and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.

- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like **2-Phenyl-1H-indene**.



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Caption: Workflow for Spectroscopic Analysis.

This diagram illustrates the parallel application of NMR, IR, and Mass Spectrometry to a sample of **2-Phenyl-1H-indene**. The data from each technique is then collectively analyzed to achieve a comprehensive structural elucidation.

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References

- 1. 1H-Indene, 2-phenyl- [webbook.nist.gov]
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